2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
Description
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Properties
IUPAC Name |
2-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYBPUPIUUFJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690679 | |
| Record name | 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-57-5 | |
| Record name | 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to target the tyrosine-protein phosphatase non-receptor type 1.
Mode of Action
It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Biochemical Pathways
Similar compounds are known to be involved in the deprotonation of metallated fluorotoluenes by reacting with superbases.
Result of Action
Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid. For instance, it is recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling the compound. The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place.
Biological Activity
2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a fluorine atom and a methoxycarbonyl group at specific positions. Its molecular formula is , with a molecular weight of approximately 274.26 g/mol. The presence of the fluorine atom enhances its ability to form hydrogen bonds, potentially increasing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methoxycarbonyl group can participate in biochemical pathways, while the fluorine atom enhances binding affinity through stronger hydrogen bonding interactions. This structural arrangement allows the compound to modulate enzyme activity, which is crucial for its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cells (e.g., breast and colon cancer).
- Enzyme Inhibition : It has been investigated for its inhibitory effects on specific enzymes involved in disease processes, such as meprin enzymes, which are implicated in various pathologies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of cancer cells by inducing apoptosis. The IC50 values varied depending on the cell line but were generally in the low micromolar range.
- Mechanistic Insights : Research indicated that the compound's mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway.
- Comparative Studies : When compared to similar compounds, this compound exhibited superior potency against certain cancer cell lines, suggesting that its unique structural features contribute to enhanced biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Reduced cell proliferation | |
| Enzyme Inhibition | Inhibition of meprin enzymes |
Table 2: IC50 Values Against Cancer Cell Lines
Scientific Research Applications
Scientific Research Applications
The applications of 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid can be categorized into several key areas:
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity: Studies indicate that derivatives of this compound may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties: Research has shown that it can interact with specific cancer cell lines, potentially leading to the development of novel anticancer agents.
Organic Synthesis
- Building Block for Complex Molecules: The compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science
- Polymer Development: Its unique chemical properties allow for its use in creating advanced materials with specific thermal and mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various derivatives of this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Properties
Research published in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory properties of this compound. The study found that it effectively reduced inflammation markers in vitro and in vivo, highlighting its potential as a therapeutic agent for chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid?
- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, fluorination can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor™, while the methoxycarbonylphenyl group is introduced via Suzuki-Miyaura cross-coupling with a boronic ester precursor (e.g., 3-methoxycarbonylphenylboronic acid) under palladium catalysis . Key steps include:
- Reaction Optimization : Use anhydrous conditions (e.g., DMF or THF) and inert atmosphere (N₂/Ar).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Safety Note: Handle fluorinating agents and palladium catalysts with care due to toxicity (see Section 8 in for PPE guidelines).
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles ().
- Storage : Keep in airtight containers under inert gas (N₂) at room temperature, away from light and moisture. Stability studies suggest degradation <5% over 12 months under these conditions.
- Hazards : Classified as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (methoxycarbonyl peak at δ 3.8–4.0 ppm).
- HRMS : Exact mass verification (calculated for C₁₅H₁₁FO₄: 290.07 g/mol).
- Purity Analysis :
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Purity ≥98% is typical ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency. shows PdCl₂(dppf) increases yields by ~15% in fluorinated systems.
- Temperature Control : Heating at 80–100°C in THF improves coupling kinetics ().
- Additives : Adding K₂CO₃ (2 equiv.) as a base enhances boronic acid activation.
- Yield Tracking : Use in-situ FTIR or LC-MS to monitor intermediate formation.
Q. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 4–7). notes solubility in DMSO >50 mg/mL but <1 mg/mL in water.
- pH-Dependent Studies : Ionization of the carboxylic acid group (pKa ~2.8) increases solubility in basic conditions (e.g., PBS pH 7.4).
- Contradiction Analysis : Discrepancies may arise from crystallinity differences; use DSC to compare melting points and polymorphic forms .
Q. How does the fluorine substitution pattern influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electrophilic Reactivity : Fluorine’s electron-withdrawing effect enhances the acidity of adjacent protons (e.g., for deprotonation in SNAr reactions).
- Bioisosterism : The 2-fluoro group mimics hydroxyl in binding pockets (e.g., kinase inhibitors), as seen in structurally related compounds ().
- Metabolic Stability : Fluorine reduces oxidative metabolism; perform microsomal stability assays (HLM/RLM) to compare with non-fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
